REACTION_SMILES
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[C:15]([CH:16]=[CH:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)(=[O:24])[Cl:25].[Cl:26][CH2:27][Cl:28].[NH2:1][c:2]1[cH:3][c:4]([CH3:8])[cH:5][cH:6][cH:7]1.[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[NH:1]([c:2]1[cH:3][c:4]([CH3:8])[cH:5][cH:6][cH:7]1)[C:15]([CH:16]=[CH:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1cccc(NC(=O)C=Cc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |